1-ethyl-L-Proline
Overview
Description
1-ethyl-L-Proline is a compound with the molecular formula C7H13NO2 . It is also known by other names such as (2S)-1-ethylpyrrolidine-2-carboxylic acid and ethylproline .
Synthesis Analysis
The synthesis of this compound involves various reactions. For instance, L-Proline can act as an enantioselective catalyst in the synthesis of pyrans and thiopyrans . It can also be used as a catalyst in multicomponent reactions performed in various media, leading to synthetically and biologically relevant heterocycles .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound has a molecular weight of 143.18 g/mol .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can be involved in the synthesis of pyrans, condensed pyrans, and thiopyrans .
Physical And Chemical Properties Analysis
This compound has several physical and chemical properties. It has a molecular weight of 143.18 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 143.094628657 g/mol . The compound also has a topological polar surface area of 40.5 Ų .
Scientific Research Applications
L-Proline-Catalyzed Domino Reactions
Facilitating Synthesis of Thienothiopyrans : L-Proline catalyzes the synthesis of highly substituted thienothiopyrans, involving the creation of multiple bonds and stereocenters in a single operation, showing potential for complex organic synthesis (Indumathi, Perumal, & Menéndez, 2010).
Enantioselective Synthesis of Pyrans and Thiopyrans : L-Proline is effective as an enantioselective catalyst in the synthesis of pyrans and thiopyrans, indicating its significance in producing stereospecific compounds (Elnagdi & Al-Hokbany, 2012).
Knoevenagel Condensation for Synthesizing Acrylates : Utilization of L-Proline in Knoevenagel condensation highlights its role in the ecofriendly synthesis of various acrylates, contributing to greener chemical processes (Venkatanarayana & Dubey, 2012).
Proline in Pharmaceutical and Chemical Synthesis
Synthesis of Antihypertensive Agents : The synthesis of Alacepril, an antihypertensive agent, demonstrates the application of L-Proline in medicinal chemistry, showcasing its role in drug development (Sawayama et al., 1990).
Catalysis of Ethyl Coumarin-3-Carboxylate : L-Proline's ability to catalyze the synthesis of ethyl coumarin-3-carboxylate in various solvents underscores its versatility as a catalyst in organic reactions (Xiao-dong Lu, 2012).
Proline in Cryobiology and Biotechnology
Cryoprotection in Protein Crystallography : L-Proline serves as a cryoprotectant in protein crystallography, compatible with typical protein-crystallization formulations, thus having significant implications in biochemical research (Pemberton et al., 2012).
Enhancing Mammalian Oocyte Cryopreservation : The use of L-Proline in mammalian oocyte cryopreservation demonstrates its protective effect in cell preservation, highlighting its potential in reproductive biotechnology (Zhang et al., 2016).
Mechanism of Action
Target of Action
1-ethyl-L-Proline is a derivative of the amino acid L-Proline . L-Proline and its derivatives, including this compound, are often used as asymmetric organocatalysts for a variety of organic reactions due to their conformational rigidity as compared to other amino acids . The primary targets of this compound are likely to be similar to those of L-Proline, which include enzymes and receptors involved in various biochemical reactions .
Mode of Action
The mode of action of this compound is likely to involve its interaction with its targets, leading to changes in their activity. L-Proline, for example, can proceed through either iminium catalysis, enamine catalysis, or bifunctional acid-base catalysis . As a derivative of L-Proline, this compound may exhibit similar catalytic properties, influencing the activity of its targets and resulting in changes in the biochemical reactions they mediate .
Biochemical Pathways
This compound, like L-Proline, may be involved in various biochemical pathways. L-Proline metabolism involves several subcellular compartments and contributes to the redox balance of the cell . It has been associated with tissues undergoing rapid cell divisions, such as shoot apical meristems, and is involved in floral transition and embryo development . Therefore, this compound may also influence these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential involvement in various biochemical reactions. For instance, L-Proline has been shown to modulate the NMDA receptor function, influencing glutamatergic neurotransmission . Therefore, this compound may have similar effects, influencing cellular signaling and potentially contributing to neuroprotection .
Future Directions
properties
IUPAC Name |
(2S)-1-ethylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXFKYXSWNIWGO-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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